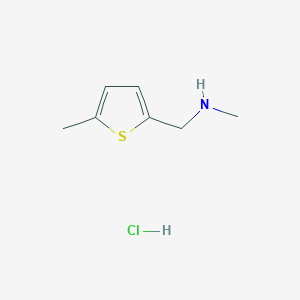

N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride

Description

The exact mass of the compound N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(5-methylthiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6-3-4-7(9-6)5-8-2;/h3-4,8H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOUPFNJXCXICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589491 | |

| Record name | N-Methyl-1-(5-methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-78-9 | |

| Record name | 2-Thiophenemethanamine, N,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(5-methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(5-methylthiophen-2-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride basic properties

An In-depth Technical Guide to the Basic Properties of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride

Introduction

N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is a substituted thiophene derivative belonging to the class of secondary amines. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous pharmaceuticals and biologically active compounds. Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it a valuable scaffold in medicinal chemistry. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the fundamental properties of this compound, from its chemical identity and synthesis to its analytical characterization and potential biological context. As a Senior Application Scientist, my objective is to present this information not merely as a list of facts, but as a practical and logical framework for utilizing this molecule in a research setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research. These parameters dictate everything from storage and handling to its behavior in biological systems.

Core Identifiers

The subject of this guide is the hydrochloride salt, which enhances stability and aqueous solubility compared to its free base form.

| Identifier | Value | Source |

| Chemical Name | N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride | Internal Nomenclature |

| CAS Number | 912569-78-9 | [1] |

| Molecular Formula | C₇H₁₂ClNS | [2] |

| Molecular Weight | 177.70 g/mol | Calculated |

| Free Base CAS | 82230-49-7 | [3] |

| Free Base Formula | C₇H₁₁NS | [3] |

| Free Base MW | 141.23 g/mol | [3] |

Physicochemical Characteristics

While experimental data for this specific molecule is not extensively published, we can infer key properties from its structure and data on analogous compounds. These predictions are critical for designing experiments such as formulation, ADME studies, and chromatographic analysis.

| Property | Predicted Value | Rationale and Scientific Insight |

| pKa | ~9.5 - 10.5 | The secondary amine will be protonated at physiological pH. This value is typical for secondary alkylamines and is crucial for understanding its charge state in buffers and biological media. |

| logP (Octanol/Water) | ~1.5 - 2.0 | This moderate lipophilicity, estimated from its structure, suggests a reasonable balance between aqueous solubility (as the HCl salt) and membrane permeability, a key factor for potential oral bioavailability. |

| Hydrogen Bond Donors | 1 (Ammonium ion) | The protonated amine is the primary hydrogen bond donor. |

| Hydrogen Bond Acceptors | 1 (Sulfur atom) | The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor. |

| Rotatable Bonds | 3 | The flexibility of the molecule is centered around the bonds connecting the thiophene ring to the aminomethyl side chain. |

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Condition: Store at 2-8°C, sealed in a dry, inert atmosphere.[3]

-

Rationale: The hydrochloride salt is hygroscopic and susceptible to degradation from moisture and atmospheric CO₂. The amine functionality can be sensitive to oxidation. Storing under an inert gas like argon or nitrogen in a tightly sealed container at refrigerated temperatures minimizes these degradation pathways, ensuring long-term purity.

Synthesis and Purification

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research. The most logical and efficient approach for this target is a two-step process involving the formation of an imine followed by its reduction (reductive amination).

Synthetic Rationale

Reductive amination is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the wide availability of starting materials. The choice of 5-methylthiophene-2-carboxaldehyde and methylamine as precursors is direct and atom-economical. For the reduction step, sodium triacetoxyborohydride is selected as the reagent of choice. Unlike stronger reducing agents like sodium borohydride, it is milder, tolerant of slightly acidic conditions (which favors imine formation), and does not readily reduce the aldehyde starting material, thereby minimizing side reactions.

Proposed Synthetic Workflow

Caption: Synthetic workflow for N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl.

Experimental Protocol

This protocol is a self-validating system; successful isolation of the product with the expected yield and analytical profile confirms the efficacy of the methodology.

-

Imine Formation:

-

To a solution of 5-methylthiophene-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM, ~0.5 M), add a solution of methylamine (1.1 eq, typically as a solution in THF or ethanol) at 0°C.

-

Add acetic acid (0.1 eq) to catalyze imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or LC-MS to observe the consumption of the aldehyde.

-

-

Reduction:

-

Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25°C.

-

Allow the reaction to stir at room temperature overnight (12-16 hours).

-

-

Workup and Isolation of Free Base:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

-

-

Salt Formation and Purification:

-

Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.0 M, 1.05 eq) with stirring.

-

The hydrochloride salt should precipitate as a solid. If it oils out, scratching the flask or adding a seed crystal can induce crystallization.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

-

Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique approach provides orthogonal data, ensuring the highest level of confidence in the material's identity and quality.

Characterization Workflow

Caption: A multi-technique workflow for analytical characterization.

Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound and identify any potential impurities from the synthesis.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (thiophene ring) and 220 nm.

-

Expected Result: A single major peak with an area percentage >95%.

-

3.2.2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Sample Prep: Dilute a small sample in methanol or acetonitrile.

-

Analysis: Direct infusion or LC-MS using the HPLC method above.

-

Expected Result: An ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 142.2.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide definitive structural elucidation by mapping the hydrogen and carbon skeleton.

-

Protocol:

-

Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃) for the free base; DMSO-d₆ for the hydrochloride salt to ensure solubility and observe the N-H proton.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC if necessary for full assignment.

-

Expected ¹H NMR Signals (in CDCl₃ for free base):

-

~6.8 ppm (d, 1H, thiophene H3)

-

~6.6 ppm (d, 1H, thiophene H4)

-

~3.8 ppm (s, 2H, -CH₂-N)

-

~2.5 ppm (s, 3H, N-CH₃)

-

~2.4 ppm (s, 3H, thiophene-CH₃)

-

A broad singlet for the N-H proton.

-

-

Biological and Pharmacological Context

While specific biological activity data for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is not widely published, the core chemical scaffold is of significant interest. Thiophene-methanamine derivatives are present in compounds explored for various therapeutic applications, including neuroprotection and as receptor modulators.[2] For instance, related structures have been investigated for their potential to mitigate ricin toxicity in mice.[2] This suggests that the title compound could serve as a valuable starting point or fragment for library synthesis in drug discovery campaigns.

Hypothetical Screening Workflow

For a novel compound like this, a logical first step is to assess its activity across a broad range of biological targets to identify potential areas for further investigation.

Caption: A logical workflow for initial biological screening of a novel compound.

Safety and Handling

Based on data for structurally similar compounds, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride should be handled as a hazardous substance.[1]

GHS Hazard Information

The following classifications are reported for the closely related (5-Methylthiophen-2-yl)methanamine hydrochloride.[1]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |

Handling Precautions

Given its potential hazards, the following precautions are mandatory:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Weigh the compound carefully to prevent aerosolization.

Conclusion

N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is a chemical building block with significant potential, grounded in the proven utility of the thiophene scaffold. This guide has provided a comprehensive technical overview of its core properties, offering researchers a practical framework for its synthesis, characterization, and safe handling. Its moderate lipophilicity and straightforward synthesis make it an attractive candidate for inclusion in medicinal chemistry programs aimed at discovering novel therapeutics. The key to unlocking its potential lies in the rigorous application of the analytical and screening workflows outlined herein.

References

-

PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Methanamine, N-methyl-: Human health tier II assessment. Australian Government Department of Health and Aged Care. Available from: [Link]

-

PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride

Abstract

This technical guide provides a comprehensive overview of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a versatile thiophene derivative with significant potential in synthetic chemistry and drug discovery. This document delves into the chemical properties, a detailed synthetic protocol via reductive amination, and robust analytical methodologies for characterization and purity assessment. Furthermore, it explores the broader context of thiophene compounds' biological activities, offering insights for researchers, scientists, and drug development professionals. The guide is structured to provide both foundational knowledge and practical, field-proven insights to facilitate the effective utilization of this compound in a research and development setting.

Introduction and Chemical Profile

N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is a secondary amine salt belonging to the thiophene class of heterocyclic compounds. The thiophene ring is a "privileged scaffold" in medicinal chemistry, as its derivatives are known to exhibit a wide array of biological activities.[1] This compound, with its N-methyl and 5-methylthiophene moieties, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Structure and Properties

-

IUPAC Name: N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride

-

Molecular Formula: C₈H₁₄ClNS

-

Molecular Weight: 177.69 g/mol [2]

-

CAS Number: 133330-53-9 (for the hydrochloride salt)

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 177.69 g/mol | [2] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) (predicted) | General knowledge |

Synthesis Methodology: Reductive Amination

The synthesis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride can be efficiently achieved through a two-step, one-pot reductive amination reaction. This method is widely employed for the formation of carbon-nitrogen bonds and offers a controlled approach to N-alkylation, avoiding the common issue of over-alkylation seen in direct alkylation methods.[3]

Synthesis Workflow Diagram

Caption: Reductive Amination Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

5-Methyl-2-thiophenecarboxaldehyde

-

Methylamine (40% solution in water)

-

Sodium Borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (2M in diethyl ether)

-

Magnesium sulfate (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine solution (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture back down to 0 °C.

-

In small portions, carefully add sodium borohydride (1.5 eq) to the stirred solution. Effervescence may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow addition of water.

-

Reduce the volume of methanol under reduced pressure.

-

Add saturated aqueous sodium bicarbonate solution to basify the mixture (to pH > 9).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of N-Methyl-1-(5-methylthiophen-2-yl)methanamine.

-

-

Purification and Salt Formation:

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for the hydrochloride salt in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 2: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H3 | ~7.0 | ~126.0 |

| Thiophene-H4 | ~6.8 | ~125.0 |

| CH₂ | ~4.0 | ~45.0 |

| N-CH₃ | ~2.5 | ~35.0 |

| Thiophene-CH₃ | ~2.4 | ~15.0 |

| Thiophene-C2 | - | ~142.0 |

| Thiophene-C5 | - | ~138.0 |

Note: Predicted values are based on analogous structures and may vary slightly.[4][5]

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds.

Table 3: Representative HPLC Protocol

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

This protocol is a general guideline and may require optimization for specific instrumentation and purity requirements.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For N-Methyl-1-(5-methylthiophen-2-yl)methanamine, the expected mass for the free base would be analyzed.

-

Expected [M+H]⁺ for C₈H₁₃NS: 142.08

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for both separation and identification.[7]

Biological Context and Potential Applications

While specific biological data for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is not extensively published, the broader class of thiophene derivatives has demonstrated a remarkable range of pharmacological activities.[8]

Overview of Thiophene Derivative Bioactivity

-

Antimicrobial Activity: Many thiophene-containing compounds exhibit potent antibacterial and antifungal properties.[9]

-

Anti-inflammatory Effects: Thiophene derivatives have been investigated for their potential to modulate inflammatory pathways.

-

Anticancer Properties: Certain thiophene analogs have shown cytotoxicity against various cancer cell lines.[1]

-

Central Nervous System (CNS) Activity: The thiophene scaffold is present in several CNS-active drugs.

The diverse biological profile of thiophenes makes N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride a valuable starting material for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

Potential Research Applications

-

Scaffold for Library Synthesis: This compound can be used as a primary or secondary amine building block for the combinatorial synthesis of novel compound libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: The thiophene moiety can serve as a starting point in fragment-based approaches to identify lead compounds.

-

Probe for Biological Systems: Labeled versions of this compound could be synthesized to investigate interactions with biological targets.

Safety Precautions

As with any chemical reagent, proper safety protocols must be followed when handling N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is a chemical compound with considerable utility in synthetic and medicinal chemistry. This guide has provided a detailed framework for its synthesis via reductive amination, along with robust analytical methods for its characterization and purity assessment. The established and diverse biological activities of the broader thiophene class underscore the potential of this compound as a valuable building block in the pursuit of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- Benchchem. (5-Methylthiophen-2-yl)methanamine hydrochloride | 171661-55-5.

- Benchchem. The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals.

- Full article: Synthesis and Biological Screening of Thiophene Derivatives. (n.d.).

- MDPI. (2024, January 16). Biological Activities of Thiophenes. In Encyclopedia.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- SIELC Technologies. (2018, May 16). N-Methylmethanamine hydrochloride.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

- Benchchem. A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- Sigma-Aldrich. Application Note – Reductive Amination.

- International Journal of Research in Ayurveda and Pharmacy. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy, 12(2).

- ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.

- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine.

- PubMed. (2023). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene. Journal of Pharmaceutical Sciences, 112(5), 1225-1230.

- PubMed. (2025, September 15). Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

- PubMed. (2023). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene. Journal of Pharmaceutical Sciences, 112(5), 1225-1230.

- Alchem.Pharmtech. CAS N/A | N-Methyl-1-(5-methylthiophen-2-yl).

- CymitQuimica. N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride.

Sources

- 1. fishersci.com [fishersci.com]

- 2. N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. turkjps.org [turkjps.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.se [fishersci.se]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of Thiophene-based Methanamines

A Case Study on N-Methyl-1-(thiophen-2-yl)methanamine

Notice to the Reader: The subject of this guide, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, is a compound with limited available information in public scientific literature and databases. To provide a comprehensive and technically robust document that fulfills the core requirements of an in-depth guide, this paper will focus on the closely related and well-documented analogue, N-Methyl-1-(thiophen-2-yl)methanamine . This analogue serves as an excellent case study, illustrating the fundamental principles of synthesis, characterization, and historical context relevant to this class of thiophene derivatives.

Introduction

Thiophene-containing compounds are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving metabolic stability and solubility. This has made it a privileged scaffold in drug discovery. This guide provides a detailed exploration of the synthesis and history of a representative thiophene-based amine, N-Methyl-1-(thiophen-2-yl)methanamine, offering insights for researchers and professionals in drug development.

PART 1: Discovery and Historical Context

The exploration of thiophene-based amines is intrinsically linked to the broader history of medicinal chemistry and the search for novel bioactive molecules. While a specific "discovery" narrative for N-Methyl-1-(thiophen-2-yl)methanamine is not prominently documented, its emergence can be understood as a logical progression in the systematic derivatization of the thiophene core. Early research into thiophene chemistry, which began in the late 19th century, laid the groundwork for the synthesis of a vast library of derivatives.

The 2-thiophenemethanamine core is a valuable building block in the synthesis of pharmaceuticals. For instance, its deuterated form has been synthesized as a key intermediate for isotopically labelled compounds of pharmaceutical interest.[1][2] The N-methylation of this core structure is a common strategy in medicinal chemistry to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

PART 2: Synthesis and Methodologies

The synthesis of N-Methyl-1-(thiophen-2-yl)methanamine can be approached through several established chemical transformations. The choice of a specific route often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and illustrative method is the reductive amination of thiophene-2-carboxaldehyde.

Experimental Protocol: Reductive Amination of Thiophene-2-carboxaldehyde

This two-step, one-pot procedure is a widely used method for synthesizing secondary amines.

Step 1: Imine Formation

-

To a solution of thiophene-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.1 eq, typically as a solution in a solvent or as the hydrochloride salt with a base).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction of the Imine

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-Methyl-1-(thiophen-2-yl)methanamine can be purified by column chromatography or distillation.

Formation of the Hydrochloride Salt

-

Dissolve the purified freebase in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-Methyl-1-(thiophen-2-yl)methanamine hydrochloride as a solid.

Diagram of the Synthesis Workflow

Caption: Reductive amination synthesis pathway.

PART 3: Analytical Characterization

The identity and purity of N-Methyl-1-(thiophen-2-yl)methanamine and its hydrochloride salt are confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Results for N-Methyl-1-(thiophen-2-yl)methanamine |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the aromatic region, ~6.9-7.4 ppm), a singlet for the N-methyl group (~2.4 ppm), a singlet or multiplet for the methylene bridge protons (~3.8 ppm), and a broad singlet for the amine proton. |

| ¹³C NMR | Resonances for the thiophene ring carbons, the N-methyl carbon, and the methylene bridge carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₆H₉NS, exact mass: 127.05 g/mol ).[3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (for the freebase), C-H stretching (aromatic and aliphatic), and C=C stretching of the thiophene ring. |

| Melting Point (for HCl salt) | A sharp melting point range, indicating the purity of the crystalline solid. |

Conclusion

While the originally specified N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride remains an obscure entity in the public domain, the study of its close analogue, N-Methyl-1-(thiophen-2-yl)methanamine, provides a solid framework for understanding the synthesis and characterization of this class of compounds. The methodologies and principles discussed herein are broadly applicable to the synthesis of a wide array of thiophene-based amines, highlighting the versatility of the thiophene scaffold in chemical and pharmaceutical research. Further investigation into the pharmacological properties of these and related compounds could unveil novel therapeutic applications.

References

- Vertex AI Search. (2023).

- BOC Sciences. Thiophene Synthesis Services.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.

- ResearchGate. (2023).

- National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Alchem.Pharmtech. N-Methyl-1-(5-methylthiophen-2-yl)-N-((5-methylthiophen-2-yl)methyl)methanamine hydrochloride.

- PubChem. N-Methyl-1-(thiophen-2-yl)methanamine.

- RSC Medicinal Chemistry. (2025). RESEARCH ARTICLE.

- PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine.

- ChemicalBook. (2025). N-Methyl-1-naphthalenemethylamine hydrochloride.

-

PubChem. amine.

- PubChem. N-Methyl-N-naphthylmethylamine hydrochloride.

- Greenwood, S. D. W., Deardorff, P., Sherman, W., & Slade, D. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14), e4170.

- PubMed. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.

- BLDpharm. 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine.

- ChemicalBook. (2025). (5-chloropyrazin-2-yl)methanamine hydrochloride.

Sources

- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of GSK1016790A (CAS No. 912569-78-9): A Potent and Selective TRPV4 Agonist

Introduction: Unveiling the Potential of a Selective TRPV4 Agonist

In the landscape of pharmacological tools for ion channel research, specificity and potency are paramount. GSK1016790A, identified by CAS number 912569-78-9, has emerged as a cornerstone compound for the investigation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the core mechanisms, research applications, and detailed experimental protocols involving this potent and selective TRPV4 agonist. Our objective is to provide not just a compilation of data, but a cohesive understanding of why and how GSK1016790A is a critical tool for elucidating the multifaceted roles of TRPV4 in physiology and disease.

GSK1016790A's value lies in its ability to selectively activate TRPV4, a non-selective cation channel, with high potency, often in the nanomolar range.[4][5] This precision allows for the deconvolution of TRPV4-mediated signaling pathways from other cellular events, a crucial requirement for robust scientific inquiry. This guide will delve into the molecular interactions of GSK1016790A with the TRPV4 channel, the subsequent intracellular signaling cascades, and the diverse cellular and physiological responses it elicits.

Core Mechanism of Action: Initiating the Calcium Cascade

The primary mechanism of action of GSK1016790A is its direct binding to and activation of the TRPV4 channel.[6] This interaction induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, most notably calcium (Ca²⁺), into the cell.[4][6] This rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) is the pivotal event that triggers a wide array of downstream signaling pathways.[6] The specificity of GSK1016790A for TRPV4 has been demonstrated by the absence of a response in cells lacking the channel and the effective blockade of its effects by TRPV4 antagonists.

The activation of TRPV4 by GSK1016790A is not a simple on/off switch. Prolonged exposure to the agonist can lead to a partial desensitization of the channel and its subsequent internalization from the plasma membrane into recycling endosomes.[7] This dynamic regulation of channel availability is a key aspect of cellular response and is mediated by a complex signaling network.

Downstream Signaling Cascades: From Calcium Influx to Cellular Response

The initial Ca²⁺ influx instigated by GSK1016790A binding to TRPV4 sets in motion a cascade of intracellular signaling events. These pathways are highly dependent on the cell type and context, leading to a variety of physiological outcomes. Key signaling molecules and pathways implicated in GSK1016790A-mediated TRPV4 activation include:

-

Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K): These kinases are crucial players in the regulation of TRPV4 trafficking and internalization following agonist stimulation.[2]

-

RhoA: This small GTPase is also involved in the signaling pathway that controls the endocytosis of TRPV4 channels.[2]

-

Endothelial Nitric Oxide Synthase (eNOS): In endothelial cells, GSK1016790A-mediated TRPV4 activation leads to the production of nitric oxide (NO), a potent vasodilator.[8] This process involves the activation of downstream kinases such as Akt and AMP-activated protein kinase (AMPK).

The following diagram illustrates the central signaling pathway initiated by GSK1016790A:

Caption: General workflow for calcium imaging experiments.

Investigating Channel Trafficking with TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the dynamics of TRPV4 channels at the plasma membrane, including their trafficking and internalization in response to GSK1016790A.

-

Cell Preparation: Culture cells stably expressing fluorescently-tagged TRPV4 (e.g., TRPV4-Venus) on high-refractive-index glass coverslips.

-

Microscope Setup: Use an inverted microscope equipped for TIRF. A laser is directed at the coverslip-cell interface at the critical angle to generate an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.

-

Image Acquisition:

-

Acquire baseline images of the fluorescently tagged TRPV4 channels at the plasma membrane using a high-speed EMCCD camera.

-

Add GSK1016790A to the imaging chamber.

-

Record the changes in fluorescence intensity and the behavior of individual fluorescent spots (representing single or clustered channels) over time.

-

-

Data Analysis: Analyze the acquired images to quantify changes in the density of TRPV4 channels at the plasma membrane, as well as the dynamics of their appearance (exocytosis) and disappearance (endocytosis).

Direct Measurement of Channel Activity via Whole-Cell Patch Clamp

This electrophysiological technique allows for the direct measurement of ion currents flowing through TRPV4 channels upon activation by GSK1016790A.

-

Cell and Solution Preparation:

-

Plate cells expressing TRPV4 on glass coverslips.

-

Prepare an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4) and an intracellular solution for the patch pipette (e.g., containing in mM: 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH 7.2).

-

-

Achieving Whole-Cell Configuration:

-

Using a micromanipulator, gently bring a glass micropipette filled with the intracellular solution into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Data Recording:

-

Clamp the cell at a specific holding potential (e.g., -60 mV).

-

Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship at baseline.

-

Perfuse the cell with the extracellular solution containing GSK1016790A.

-

Record the resulting changes in current.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of GSK1016790A on TRPV4 channel activity, including changes in current amplitude and I-V relationship.

Probing Protein-Protein Interactions with BRET Assays

Bioluminescence Resonance Energy Transfer (BRET) is used to study the interaction of TRPV4 with other proteins, such as those involved in its trafficking, in living cells. [9]

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a protein of interest fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).

-

Cell Plating: Plate the transfected cells in a white-walled, clear-bottom microplate.

-

BRET Measurement:

-

Add the BRET substrate (e.g., coelenterazine h) to the cells.

-

Measure the luminescence emission from both the donor (e.g., ~485 nm) and the acceptor (e.g., ~530 nm) using a microplate reader.

-

Add GSK1016790A and continue to take BRET measurements over time.

-

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon GSK1016790A stimulation indicates an increased interaction between TRPV4 and the protein of interest.

GSK1016790A in Drug Discovery and Development

GSK1016790A serves as a critical tool compound in the preclinical stages of drug discovery for identifying novel TRPV4 modulators.

-

High-Throughput Screening (HTS): GSK1016790A is used as a potent and reliable positive control in HTS campaigns designed to discover new TRPV4 antagonists or modulators. [6]By establishing a robust activation signal, it provides a benchmark against which to screen large compound libraries.

-

Target Validation: The specific activation of TRPV4 by GSK1016790A allows researchers to validate the role of this channel in various disease models. For instance, its administration in animal models has been shown to induce vasodilation and, at higher doses, cardiovascular collapse, confirming the involvement of TRPV4 in cardiovascular regulation. [7]It has also been used to investigate the role of TRPV4 in conditions such as intracerebral hemorrhage and bladder overactivity. [1][9]* Investigating Therapeutic Potential: Studies using GSK1016790A have suggested that pharmacological activation of TRPV4 may have therapeutic benefits in certain contexts, such as improving neurological outcomes after intracerebral hemorrhage or potentially in cystic fibrosis by enhancing ciliary activity in airway epithelial cells. [9][10]

Conclusion: A Versatile and Indispensable Research Tool

GSK1016790A (CAS No. 912569-78-9) is an indispensable pharmacological tool for the study of TRPV4 channels. Its high potency and selectivity enable the precise dissection of TRPV4-mediated signaling pathways and physiological functions. From fundamental research into ion channel biophysics to its application as a critical reagent in drug discovery pipelines, GSK1016790A continues to facilitate a deeper understanding of the diverse roles of TRPV4 in health and disease. This guide provides a solid foundation for researchers to effectively utilize this potent agonist in their experimental endeavors.

References

-

Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. PubMed. Available at: [Link]

-

TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis. PMC. Available at: [Link]

-

Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium. Frontiers in Pharmacology. Available at: [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PMC. Available at: [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers. Available at: [Link]

-

(PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. ResearchGate. Available at: [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed. Available at: [Link]

Sources

- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 6. Establishing an ANO1-Based Cell Model for High-Throughput Screening Targeting TRPV4 Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-Methyl-1-(5-methylthiophen-2-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and characterization of structural analogs and derivatives based on the N-Methyl-1-(5-methylthiophen-2-yl)methanamine scaffold. Thiophene-containing molecules are recognized as privileged pharmacophores in medicinal chemistry, frequently utilized for their favorable electronic and bioisosteric properties.[1] This document outlines rational design strategies for modifying the core structure, detailed synthetic protocols, modern analytical techniques for characterization, and a workflow for evaluating structure-activity relationships (SAR). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic applications.

Introduction to the Thiophene-2-Methanamine Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a cornerstone in modern drug discovery.[1] Its unique physicochemical properties make it an effective bioisostere for phenyl rings, often leading to improved metabolic stability, binding affinity, and overall pharmacological profiles.[1][2][3] The core molecule, N-Methyl-1-(5-methylthiophen-2-yl)methanamine, combines this privileged heterocycle with a secondary amine, a common functional group in bioactive compounds, making its chemical space a rich territory for exploration.

Thiophene derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][4][5][6] The strategic exploration of analogs of the title compound allows for the fine-tuning of its properties to target specific biological pathways or receptors. This guide provides the foundational knowledge and practical methodologies required to systematically develop and evaluate novel derivatives.

Rationale and Strategy for Analog Design

The systematic generation of analogs is central to understanding and optimizing the biological activity of a lead compound. For the N-Methyl-1-(5-methylthiophen-2-yl)methanamine core, modifications can be strategically applied to three primary regions: the thiophene ring, the N-methyl group, and the benzylic carbon.

2.1 Key Diversification Points

The following diagram illustrates the principal points for structural modification:

Caption: Key diversification points for analog generation from the core scaffold.

2.2 Bioisosteric Replacement

A powerful strategy in medicinal chemistry is bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties.[2] The thiophene ring itself is a classic bioisostere of a benzene ring.[3][7] Further exploration could involve replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyrrole, pyridine, thiazole) to modulate electronic properties and hydrogen bonding capabilities.[1]

Synthetic Methodologies

The synthesis of the core scaffold and its derivatives can be achieved through robust and well-established chemical reactions. Reductive amination is a primary method for forming the C-N bond of the side chain.[8][9]

3.1 General Synthesis of the Core Scaffold

The parent compound, N-Methyl-1-(5-methylthiophen-2-yl)methanamine, is typically synthesized via the reductive amination of 5-methylthiophene-2-carbaldehyde with methylamine.

Caption: Workflow for the synthesis of the core compound via reductive amination.

3.2 Detailed Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of N-alkylated thiophene-2-methanamine derivatives.

Materials:

-

Substituted thiophene-2-carbaldehyde (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[8]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted thiophene-2-carbaldehyde in DCE, add the amine. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.

-

Stir the mixture at room temperature for 20-30 minutes. Acetic acid can be added as a catalyst, particularly for less reactive ketones or amines.[8]

-

Add sodium triacetoxyborohydride in portions over 10 minutes. The reaction is often mildly exothermic.

-

Allow the reaction to stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization to yield the desired amine.

Characterization and Analytical Techniques

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Purpose | Key Observables |

| ¹H NMR | Structural elucidation and confirmation. | Chemical shifts and coupling constants for thiophene protons (typically δ 6.5-8.0 ppm), benzylic CH (δ ~3.8-4.5 ppm), and N-alkyl groups.[10] |

| ¹³C NMR | Carbon skeleton confirmation. | Signals for thiophene carbons (δ ~120-150 ppm) and aliphatic side-chain carbons. |

| Mass Spec (MS) | Molecular weight determination. | Molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated exact mass.[11][12] |

| FT-IR | Functional group identification. | N-H stretching (for secondary amines, ~3300-3500 cm⁻¹), C-H stretching, and C=C stretching of the thiophene ring.[13][14] |

| HPLC | Purity assessment and quantification. | A single, sharp peak under various solvent conditions indicates high purity. |

Structure-Activity Relationship (SAR) Exploration

SAR studies are essential for identifying the chemical features responsible for a compound's biological activity and for guiding lead optimization.[15][16][17]

5.1 Building an SAR Table

A systematic SAR analysis involves synthesizing a library of analogs and evaluating them in a relevant biological assay. The data should be compiled into a table to easily compare structural modifications with resulting activity.

Hypothetical SAR Table:

| Compound ID | R¹ (C4) | R² (C5) | R³ (N-Alkyl) | Biological Activity (IC₅₀, µM) |

| Core | H | -CH₃ | -CH₃ | [Reference Value] |

| A-1 | -Br | -CH₃ | -CH₃ | [Experimental Value] |

| A-2 | H | -CF₃ | -CH₃ | [Experimental Value] |

| A-3 | H | -CH₃ | -CH₂CH₃ | [Experimental Value] |

| A-4 | H | -CH₃ | -C(O)CH₃ | [Experimental Value] |

5.2 Interpreting SAR Data

-

N-Alkylation: Comparing the activity of N-methyl, N-ethyl, and other N-substituted analogs can reveal the steric and electronic requirements of the binding pocket.[18] For example, a decrease in activity with larger alkyl groups may suggest a sterically constrained binding site.

-

Thiophene Substitution: Adding electron-withdrawing (e.g., -Br, -CF₃) or electron-donating (e.g., -OCH₃) groups to the thiophene ring can modulate the molecule's electronics and lipophilicity, impacting target engagement and cell permeability.[19]

-

Bioisosteric Replacement: If replacing the C5-methyl group with a C5-chloro group retains or improves activity, it suggests that a small, lipophilic group is tolerated at that position.

The following workflow illustrates a typical cycle for SAR-driven lead optimization.

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Future Directions and Potential Applications

The thiophene-2-methanamine scaffold is a versatile starting point for developing novel therapeutic agents. Based on the broad biological activities reported for thiophene derivatives, potential applications for analogs of N-Methyl-1-(5-methylthiophen-2-yl)methanamine could include:

-

Oncology: Many thiophene-containing compounds exhibit antitumor properties.[4][5]

-

Neuroscience: The structural similarity to certain classes of neurotransmitters suggests potential applications as CNS agents, such as anticonvulsants or antidepressants.[1]

-

Infectious Diseases: The scaffold can be explored for the development of new antibacterial or antifungal agents.[6]

Future work should focus on synthesizing diverse libraries of analogs, screening them against a wide range of biological targets, and performing in-depth mechanistic studies on the most promising candidates.

References

-

Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Hampel, K., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[13]annulene-scaffold. PubMed Central. Available at: [Link]

-

MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[13]annulene-scaffold. RSC Publishing. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR. Available at: [Link]

-

ResearchGate. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. NIH. Available at: [Link]

-

Zenodo. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Zenodo. Available at: [Link]

-

National Institutes of Health. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

-

National Institutes of Health. (2018). Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Impact Factor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. Available at: [Link]

-

ResearchGate. (2017). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

-

MySkinRecipes. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. MySkinRecipes. Available at: [Link]

-

PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. PubChem. Available at: [Link]

-

Frontiers. (2021). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

-

Royal Society of Chemistry. (2018). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. RSC Publishing. Available at: [Link]

-

National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. Available at: [Link]

-

National Institutes of Health. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC. Available at: [Link]

-

Molbase. (n.d.). Synthesis of N-[1-Methyl-5-(2-phenylethoxy)pentyl]benzene methanamine. Molbase. Available at: [Link]

-

National Institutes of Health. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. Available at: [Link]

-

National Institutes of Health. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. PubMed. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 10. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. journalwjarr.com [journalwjarr.com]

- 14. zenodo.org [zenodo.org]

- 15. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride

A Note on the Scope of this Document: As a novel chemical entity, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride has not been extensively characterized in publicly available literature. Therefore, this guide serves as a forward-looking exploration of its potential pharmacology, grounded in the established bioactivities of its core structural motifs: the thiophene ring and the N-methyl-methanamine side chain. The experimental protocols detailed herein represent a strategic roadmap for the systematic investigation of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics.

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle that is considered a "privileged" scaffold in medicinal chemistry. Its structural and electronic properties allow it to serve as a bioisostere for the phenyl group, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Thiophene-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and profound effects on the central nervous system (CNS).

N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride incorporates this versatile thiophene moiety, further functionalized with an N-methyl-methanamine group. This side chain is a common feature in many centrally acting compounds, suggesting a potential for interaction with neurological targets. The 5-methyl substitution on the thiophene ring may further influence its metabolic stability and target engagement. This guide will, therefore, focus on the logical first steps in characterizing the pharmacological profile of this compound, with a primary hypothesis centered on its potential as a modulator of monoaminergic systems.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its pharmacological evaluation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNS | N/A |

| Molecular Weight | 177.70 g/mol | N/A |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in water and polar organic solvents | Inferred |

| Predicted logP | ~1.5 - 2.5 | Inferred |

Hypothesized Pharmacological Profile and Investigational Roadmap

Based on its structural similarity to known psychoactive compounds, particularly phenethylamines and other monoamine transporter ligands, the primary hypothesis is that N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride functions as a monoamine reuptake inhibitor or a monoamine oxidase (MAO) inhibitor. The following sections outline the experimental workflows to test these hypotheses.

I. Primary CNS Targets: Monoamine Transporters and MAO

The N-methyl-methanamine side chain strongly suggests potential interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), or with monoamine oxidase (MAO) enzymes.

Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. By competing with a radiolabeled ligand of known high affinity, we can quantify the binding affinity (Ki) of the test compound.

Experimental Protocol: Radioligand Binding Assays for DAT, SERT, and NET

-

Preparation of Synaptosomes:

-

Homogenize rat striatal (for DAT), cortical (for SERT), or hippocampal (for NET) tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction) in the appropriate assay buffer.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

Synaptosomal preparation (50-100 µg protein).

-

Radioligand:

-

For DAT: [³H]WIN 35,428 (final concentration ~1-3 nM).

-

For SERT: [³H]Citalopram (final concentration ~0.5-1.5 nM).

-

For NET: [³H]Nisoxetine (final concentration ~0.5-1.5 nM).

-

-

Increasing concentrations of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride (10⁻¹⁰ to 10⁻⁵ M).

-

For non-specific binding determination, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Termination and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choice: To determine if the compound inhibits the metabolic breakdown of monoamines, a direct enzyme activity assay for both MAO-A and MAO-B is necessary. A fluorometric or colorimetric assay provides a high-throughput and sensitive method to measure enzyme activity.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Use recombinant human MAO-A and MAO-B enzymes.

-

Prepare a working solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red) in the appropriate assay buffer.

-

-

Inhibition Assay:

-

In a 96-well black plate, add:

-

MAO-A or MAO-B enzyme solution.

-

Increasing concentrations of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride (10⁻⁹ to 10⁻⁴ M).

-

Pre-incubate for 15 minutes at 37°C.

-

-

Initiate the reaction by adding the substrate/detection reagent mixture.

-

-

Detection:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 530/590 nm for Amplex Red) or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Known inhibitors such as clorgyline (for MAO-A) and selegiline (for MAO-B) should be used as positive controls.

-

II. Secondary Characterization: Potential Antimicrobial and Cytotoxic Effects

The thiophene moiety is present in numerous compounds with antimicrobial properties. Therefore, it is prudent to screen N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride for such activity. Additionally, assessing its general cytotoxicity is a critical step in early drug development.

Causality Behind Experimental Choice: The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC), providing a precise measure of a compound's antimicrobial potency against various microorganisms.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum:

-

Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) to the mid-logarithmic phase.

-

Adjust the turbidity of the cultures to a 0.5 McFarland standard.

-

-

Assay Setup:

-

In a 96-well plate, perform serial two-fold dilutions of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

-

Add the standardized microbial inoculum to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

-

Incubation and Reading:

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Causality Behind Experimental Choice: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and reliable method for initial cytotoxicity screening.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells, or HEK293 cells) in a 96-well plate until they reach approximately 80% confluency.

-

-

Compound Treatment:

-

Treat the cells with increasing concentrations of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).

-

In Vivo Pharmacological Evaluation

Should in vitro studies reveal significant activity at monoamine transporters, subsequent in vivo studies are warranted to assess the compound's psychoactive and neurochemical effects.

A. Assessment of Locomotor Activity

Causality Behind Experimental Choice: Locomotor activity is a primary indicator of the stimulant or depressant effects of a centrally acting compound. An open-field test is a standard and straightforward method to quantify this.

Experimental Protocol: Open-Field Locomotor Activity in Mice

-

Acclimation:

-

Acclimate male C57BL/6 mice to the testing room for at least 60 minutes before the experiment.

-

-

Drug Administration:

-

Administer N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride via intraperitoneal (i.p.) injection at various doses. A vehicle control group should also be included.

-

-

Open-Field Test:

-

Immediately after injection, place each mouse in the center of an open-field arena (e.g., 40 x 40 cm).

-

Record locomotor activity (distance traveled, rearing frequency, etc.) for 30-60 minutes using an automated tracking system.

-

-

Data Analysis:

-

Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Compare the total distance traveled and other parameters between the drug-treated and vehicle-treated groups.

-

B. In Vivo Neurochemical Monitoring via Microdialysis

Causality Behind Experimental Choice: Microdialysis is a powerful technique to directly measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing direct evidence of a compound's effect on neurotransmitter release and reuptake.

Experimental Protocol: In Vivo Microdialysis in Rats

-

Surgical Implantation:

-